N,N'-Dibenzoylhydrazine
Overview
Description
N,N’-Dibenzoylhydrazine is a synthetic chemical compound with the chemical formula C₁₄H₁₂N₂O₂. It is known for its insecticidal properties and is used as an insect growth regulator. This compound is particularly effective against lepidopteran pests and works by mimicking the natural insect molting hormone, ecdysone .
Mechanism of Action
Target of Action
N,N’-Dibenzoylhydrazine (DBH) primarily targets insects, specifically those belonging to the Lepidoptera, Coleoptera, and Diptera orders . The compound acts as an agonist to the ecdysone receptor, a key player in insect growth and development .
Mode of Action
DBH interacts with its targets by agonizing the ecdysone receptor . This interaction triggers premature and unsuccessful molting in insects, which eventually leads to their death . This unique mode of action classifies DBH and its derivatives as insect growth regulators .
Biochemical Pathways
It is known that dbh influences the ecdysone receptor pathway, which is crucial for insect growth and development . By agonizing this receptor, DBH disrupts the normal growth cycle of insects, leading to premature molting and eventual death .
Pharmacokinetics
It is known that dbh is a synthetic chemical compound with the chemical formulation c14h12n2o2 .
Result of Action
The primary result of DBH’s action is the death of targeted insects. This is achieved through the induction of premature and unsuccessful molting, which disrupts the insect’s normal growth and development cycle . This makes DBH an effective insecticide, particularly against pests from the Lepidoptera, Coleoptera, and Diptera orders .
Action Environment
It is known that dbh shows low mammalian and environmental toxicity , suggesting that it may be relatively stable and effective in various environmental conditions.
Biochemical Analysis
Biochemical Properties
N,N’-Dibenzoylhydrazine plays a significant role in biochemical reactions, particularly as an insect growth regulator. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ecdysone receptor, a nuclear receptor that regulates gene expression during insect development. N,N’-Dibenzoylhydrazine acts as an agonist of the ecdysone receptor, leading to premature and unsuccessful molting in insects . This interaction disrupts the normal development of insects, ultimately causing their death.
Cellular Effects
N,N’-Dibenzoylhydrazine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In insect cells, N,N’-Dibenzoylhydrazine binds to the ecdysone receptor, leading to the activation of genes involved in molting and metamorphosis . This results in abnormal cell growth and differentiation, disrupting the normal development of the insect. Additionally, N,N’-Dibenzoylhydrazine has been shown to affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of N,N’-Dibenzoylhydrazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N,N’-Dibenzoylhydrazine binds to the ecdysone receptor, mimicking the natural hormone ecdysone . This binding activates the receptor, leading to the transcription of genes involved in molting and metamorphosis. The activation of these genes results in the production of proteins that are essential for insect development. The premature activation of these genes by N,N’-Dibenzoylhydrazine disrupts the normal developmental process, causing the insect to undergo unsuccessful molting and eventually die.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dibenzoylhydrazine change over time. The stability and degradation of N,N’-Dibenzoylhydrazine are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Dibenzoylhydrazine is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that N,N’-Dibenzoylhydrazine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N,N’-Dibenzoylhydrazine vary with different dosages in animal models. At low doses, N,N’-Dibenzoylhydrazine effectively disrupts the development of insects without causing significant toxicity . At high doses, N,N’-Dibenzoylhydrazine can have toxic effects, including adverse impacts on non-target organisms. Studies have shown that high doses of N,N’-Dibenzoylhydrazine can lead to oxidative stress, cellular damage, and even death in some animal models . Therefore, it is essential to carefully regulate the dosage of N,N’-Dibenzoylhydrazine to minimize its toxic effects while maximizing its insecticidal efficacy.
Metabolic Pathways
N,N’-Dibenzoylhydrazine is involved in several metabolic pathways, including those related to energy production and biosynthesis. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, N,N’-Dibenzoylhydrazine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ecdysteroids, the natural hormones that regulate insect development . This inhibition disrupts the normal metabolic flux, leading to alterations in metabolite levels and affecting the overall metabolic balance of the organism.
Transport and Distribution
The transport and distribution of N,N’-Dibenzoylhydrazine within cells and tissues are essential for its biological activity. N,N’-Dibenzoylhydrazine is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of N,N’-Dibenzoylhydrazine within tissues is also influenced by its binding affinity to different biomolecules. Studies have shown that N,N’-Dibenzoylhydrazine can localize to specific tissues, such as the fat body and epidermis, where it exerts its insecticidal effects .
Subcellular Localization
The subcellular localization of N,N’-Dibenzoylhydrazine is crucial for its activity and function. N,N’-Dibenzoylhydrazine is primarily localized in the nucleus, where it interacts with the ecdysone receptor to regulate gene expression . The targeting of N,N’-Dibenzoylhydrazine to the nucleus is facilitated by specific signals and post-translational modifications that direct its transport. Additionally, N,N’-Dibenzoylhydrazine can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may have additional effects on cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dibenzoylhydrazine can be synthesized through the reaction of hydrazine sulfate with benzoyl chloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization from glacial acetic acid .
Reactants: Hydrazine sulfate, benzoyl chloride, sodium hydroxide.
Conditions: The reaction is performed in a 2-liter flask with mechanical stirring, cooled in a cold water bath. Sodium hydroxide is dissolved in water, and hydrazine sulfate is added. Benzoyl chloride and an aqueous solution of sodium hydroxide are added slowly from separate dropping funnels over a period of one and a half hours. The mixture is stirred for an additional two hours and then saturated with carbon dioxide.
Industrial Production Methods
Industrial production of N,N’-Dibenzoylhydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise control over temperature, pressure, and reactant addition rates to ensure high yield and purity. The product is typically purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dibenzoylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
N,N’-Dibenzoylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Comparison with Similar Compounds
N,N’-Dibenzoylhydrazine is part of a class of compounds known as bisacylhydrazines. Similar compounds include:
Tebufenozide: Another ecdysone agonist used as an insect growth regulator.
Methoxyfenozide: Known for its low mammalian toxicity and high specificity for lepidopteran pests.
Halofenozide: Previously used as an insecticide but removed from the market due to regulatory reasons.
Uniqueness
N,N’-Dibenzoylhydrazine is unique due to its high efficacy as an insect growth regulator and its ability to act on multiple molecular targets, making it a valuable compound in both agricultural and pharmaceutical research .
Properties
IUPAC Name |
N'-benzoylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRIYLZJLGTQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061142 | |
Record name | Benzoic acid, 2-benzoylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787-84-8 | |
Record name | Benzoic acid, 2-benzoylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dibenzoylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-benzoylhydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-benzoylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-benzoylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIBENZOYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3XBA6QS95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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